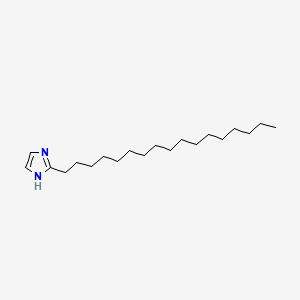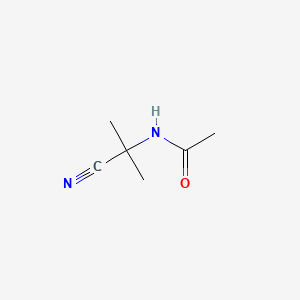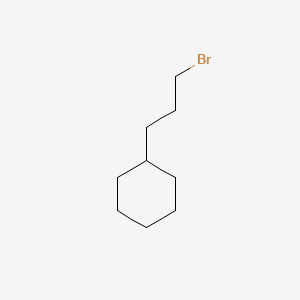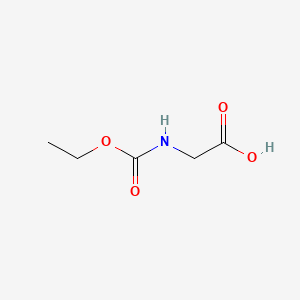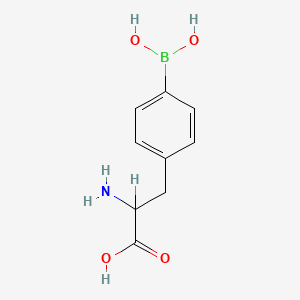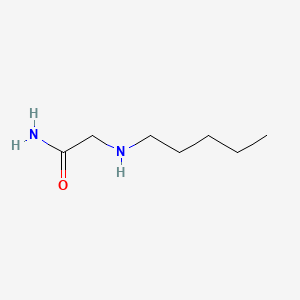
2-アジドナフタレン
説明
Synthesis Analysis
The synthesis of 2-azidonaphthalene derivatives has been explored through various chemical reactions, including the pyrolysis of aryl azides. This process has been demonstrated to produce 2-azidonaphthalene with substituents like nitro, acetyl, benzoyl, and methoxycarbonyl in the 3-position, suggesting a transition state with considerable quinonoid character (Dyall & Ferguson, 1994).
Molecular Structure Analysis
The molecular structure of 2-azidonaphthalene and related compounds has been elucidated through crystallography and molecular analysis. For instance, structural studies on organoboron compounds related to 2-azidonaphthalene reveal intricate details about their crystal and molecular structures, highlighting the expected cyclic B,N-betaine structure resulting from various chemical reactions (Kliegel et al., 1986).
Chemical Reactions and Properties
2-Azidonaphthalene undergoes fascinating chemical reactions, including photolysis and pyrolysis, leading to the formation of diverse organic derivatives. Photolysis of 2,3-diazidonaphthalene, for example, has been shown to form o-xylylene derivatives, indicating a monophotonic process involving the attack of the nitreno group on the azido group (Yabe, 1979).
Physical Properties Analysis
The physical properties of 2-azidonaphthalene derivatives, such as their crystal structures, have been closely examined. The analysis of crystals shows significant details about the spatial arrangement and the effects of various substituents on the overall structure, shedding light on the compound's stability and reactivity (Kliegel et al., 1986).
Chemical Properties Analysis
The chemical properties of 2-azidonaphthalene, including its reactivity in various chemical environments, are of considerable interest. Studies on the pyrolysis and photolysis of aryl azides related to 2-azidonaphthalene contribute to understanding its stability, reactivity, and the formation of novel organic compounds (Dyall & Ferguson, 1994); (Yabe, 1979).
科学的研究の応用
複素環の合成
2-アジドナフタレンは、さまざまな複素環式化合物の合成に使用されます。 2-アジドナフタレン中のアジド基は、熱的または触媒反応により、ピロール、ピラゾール、イソオキサゾール、オキサゾール、チアゾール、オキサジン、ピリミジンなどの五員環または六員環の複素環を形成することができます 。これらの複素環は、多くの医薬品や農薬の基本構造です。
熱分解における近接基効果
2-アジドナフタレンの熱分解は、近接基効果を理解するために研究されてきました。 3位にニトロ基、アセチル基、ベンゾイル基、メトキシカルボニル基などの置換基が存在すると、熱分解速度に影響を与えることが示されており、分解の遷移状態とメカニズムに関する知見が得られます .
作用機序
Target of Action
2-Azidonaphthalene is a type of aromatic azide, which is a class of compounds that have been widely studied due to their use in photoresists and vesicular light-sensitive materials . The primary targets of 2-Azidonaphthalene are the molecules it interacts with during its photochemical reactions .
Mode of Action
The mode of action of 2-Azidonaphthalene involves its photoinitiated autocatalytic chain decomposition reaction . This reaction is initiated by light and involves the breakdown of the azide group in the molecule . The process is autocatalytic, meaning it catalyzes itself, leading to a chain reaction .
Biochemical Pathways
The biochemical pathways affected by 2-Azidonaphthalene involve the photolysis of arylazides . Photolysis is a process where a chemical compound is broken down by photons, and it is the key step in the photochemical reactions of 2-Azidonaphthalene .
Pharmacokinetics
The rates of its reactions under certain conditions have been observed . For instance, it has been found that 2-Azidonaphthalenes with different substituents in the 3-position have different rates when pyrolysed in nitrobenzene solution .
Result of Action
The result of the action of 2-Azidonaphthalene is the formation of various intermediates during the photolysis of arylazides . These intermediates have different structures and properties, and their formation is a key part of the mechanism of formation of azo compounds .
Action Environment
The action of 2-Azidonaphthalene is influenced by environmental factors such as light and temperature . For example, its photoinitiated autocatalytic chain decomposition reaction is initiated by light , and the rates of its reactions vary with temperature .
将来の方向性
While specific future directions for 2-Azidonaphthalene are not mentioned in the retrieved sources, the field of photochemistry, which includes the study of compounds like 2-Azidonaphthalene, continues to be an active area of research . Future research may focus on developing new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy .
特性
IUPAC Name |
2-azidonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPXUJOEKTGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175103 | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20937-86-4 | |
| Record name | Naphthalene, 2-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the small neighboring group effects observed during the pyrolysis of 2-Azidonaphthalene derivatives?
A1: The minimal rate differences observed when pyrolyzing 2-Azidonaphthalenes with various substituents at the 3-position (nitro, acetyl, benzoyl, methoxycarbonyl) suggest that the transition state during pyrolysis possesses significant quinonoid character []. This observation provides valuable insight into the reaction mechanism and helps researchers understand the factors influencing the reactivity of 2-Azidonaphthalene derivatives.
Q2: How does the structure of 2-Azidonaphthalene contribute to its application in detecting Hydrogen Sulfide (H2S)?
A2: The structure of 2-Azidonaphthalene features a naphthalene ring acting as a two-photon fluorophore and an azide group serving as the recognition unit for H2S []. This design allows for low background fluorescence in the absence of H2S. Upon reaction with H2S, the azide group is modified, leading to a significant fluorescence enhancement detectable by both one-photon and two-photon excitation methods. This property makes 2-Azidonaphthalene derivatives, like the compound NHS1 (6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene), highly sensitive probes for detecting H2S in biological systems.
Q3: What are the photochemical reactions of 2-Azidonaphthalene under cryogenic conditions?
A3: Upon UV irradiation in a matrix of nitrogen or argon at 12 K, 2-Azidonaphthalene undergoes photolysis to yield didehydrobenzazepines []. Interestingly, this reaction proceeds through the formation of transient intermediates identified as tricyclic azirines. The identification of these intermediates provides valuable insight into the photochemical pathways of 2-Azidonaphthalene and highlights the complex reactivity of this compound under specific conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



